Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
Overview
Description
Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate, abbreviated as TBF-PC, is a versatile synthetic reagent that has been widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is an important intermediate in the preparation of various compounds and has a wide range of applications in the chemical industry. In recent years, TBF-PC has also been used in scientific research, as it has been found to have several biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Applications
Tert-butyl esters of N-protected amino acids with tert-butyl fluorocarbonate (Boc-F) : Tert-butyl fluorocarbonate is utilized for the synthesis of tert-butyl esters of N-protected amino acids, showcasing the importance of tert-butyl esters in peptide synthesis under mild conditions (Loffet et al., 1989).
Catalytic Reactions and Complex Formation : Studies reveal the delicate balance between sp2 and sp3 C-H bond activation in the presence of Pt(II) complexes, indicating the compound’s role in cyclometalated complex formation and its potential in catalysis (Crosby et al., 2009).
Material Science and Polymer Synthesis
- Ortho-Linked Polyamides : The synthesis of polyamides with flexible main-chain ether linkages demonstrates the utility of tert-butyl derivatives in creating materials with high thermal stability and solubility, indicating potential applications in high-performance polymers (Hsiao et al., 2000).
Pharmaceutical Research
Dipeptidyl Peptidase-4 Inhibitor Metabolism : The compound's metabolism in rat liver microsomes highlights its role in pharmaceutical metabolism studies, particularly in the generation of metabolites through hydroxylation and carbonyl reduction, underscoring the importance of understanding metabolic pathways in drug development (Yoo et al., 2008).
Antibacterial Agents : Research on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showcases the compound’s application in developing new antibacterial agents, with modifications leading to enhanced in vitro and in vivo activity (Bouzard et al., 1992).
Advanced Synthesis Techniques
- Palladium-Catalyzed Reactions : The compound is integral in palladium-catalyzed three-component reactions, enabling the switchable synthesis of pyrroles and their bicyclic analogues, demonstrating the compound’s versatility in facilitating complex synthetic reactions (Qiu et al., 2017).
properties
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYKTRZKFJROI-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |
CAS RN |
1033245-12-3 | |
Record name | 1033245-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.